molecular formula C5H3F2N3 B2892370 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile CAS No. 1379276-84-2

1-(difluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2892370
CAS No.: 1379276-84-2
M. Wt: 143.097
InChI Key: VGVJQMZTVIRWQH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which also bears a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carbonitrile with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both a difluoromethyl group and a carbonitrile group on the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and anticancer applications. This article synthesizes recent findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethyl group enhances its biological activity by influencing its electronic properties and steric effects.

Synthesis Methods

Recent studies have explored various synthetic routes for pyrazole derivatives, including:

  • Nucleophilic Addition : Utilizing 1,3-diketones as precursors to form difluoromethylated pyrazoles with moderate to excellent yields .
  • Cyclization Reactions : Employing hydrazones and diazoesters in the synthesis of functionalized pyrazoles .

Antifungal Activity

This compound has demonstrated significant antifungal properties. In comparative studies against various phytopathogenic fungi, it exhibited higher activity than established fungicides like boscalid. The structure-activity relationship (SAR) analyses indicated that the difluoromethyl group is crucial for enhancing antifungal potency .

Table 1: Antifungal Activity Comparison

CompoundActivity Against FungiReference
This compoundHigh (effective against Botrytis cinerea)
BoscalidModerate

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro tests showed that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac54.65

Anticancer Activity

Recent research highlights the potential of pyrazole derivatives as anticancer agents. In particular, studies focused on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds containing difluoromethyl groups exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing their therapeutic efficacy .

Case Study: Synergistic Effects in Breast Cancer
A study involving four difluoromethyl-substituted pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in MDA-MB-231 cells, suggesting potential for improved treatment strategies in resistant breast cancer subtypes .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVJQMZTVIRWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379276-84-2
Record name 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
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